![molecular formula C5H10O5 B591471 D-[5-<sup>13</sup>C]リボース CAS No. 139657-62-8](/img/new.no-structure.jpg)

D-[5-13C]リボース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

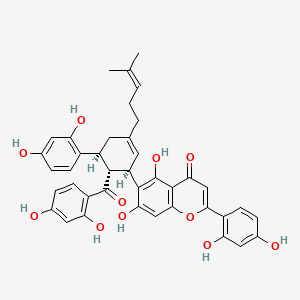

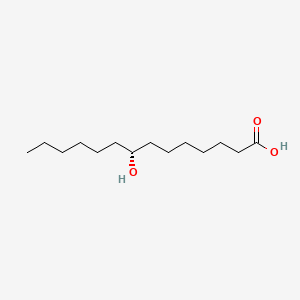

D-[5-13C]Ribose: is a stable isotope-labeled compound of D-ribose, a naturally occurring sugar molecule. D-ribose plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . The stable isotope labeling with carbon-13 at the fifth position allows for detailed studies in metabolic pathways and molecular interactions, making it a valuable tool in scientific research.

科学的研究の応用

D-[5-13C]Ribose has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate metabolism and molecular interactions.

Biology: Helps in understanding the role of ribose in nucleotide synthesis and energy production.

Industry: Used in the production of antiviral and anticancer drugs due to its role in nucleotide synthesis.

作用機序

Target of Action

D-[5-13C]Ribose, a variant of D-ribose labeled with the stable isotope carbon-13 at the 5th carbon, primarily targets cellular processes that involve the synthesis and metabolism of nucleotides . It plays a crucial role in various fundamental life processes .

Mode of Action

Within the cellular milieu, exogenously supplied D-ribose can undergo phosphorylation to yield ribose-5-phosphate (R-5-P) .

Biochemical Pathways

D-ribose is involved in several biochemical pathways. It is a key player in the pentose phosphate pathway (PPP), where it contributes to ATP production . It also participates in nucleotide synthesis . Furthermore, D-ribose can activate central carbon metabolism, including glycolysis and the tricarboxylic acid cycle (TCA cycle), increasing the abundance of NADH .

Pharmacokinetics

D-ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . It is rapidly eliminated from plasma (within <140 minutes) . The amount of D-ribose in urine ranges from 4.15% to 7.20% of the administered dose . When D-ribose is administered with meals, Tmax is unchanged; however, Cmax and AUC decrease .

Result of Action

The molecular and cellular effects of D-ribose’s action are significant. It plays a fundamental role in processes governing cell growth, division, development, and reproduction, contributing significantly to essential life activities . Certain in vitro experiments have indicated that exogenous d-ribose exposure could trigger apoptosis in specific cell lines .

Action Environment

The action, efficacy, and stability of D-ribose can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of D-ribose, leading to a decrease in Cmax and AUC . Furthermore, the safety data sheet for D-[5-13C]Ribose suggests that it should be handled with care, indicating that its stability and efficacy could be affected by improper storage or handling .

生化学分析

Biochemical Properties

D-[5-13C]Ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of D-ribose 5-phosphate ketol-isomerase, D-ribulose 5-phosphate 3-epimerase, and D-sedoheptulose 7-phosphate . These interactions are essential for the proper functioning of various biochemical reactions .

Molecular Mechanism

At the molecular level, D-[5-13C]Ribose exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, Ribose-5-phosphoric acid, a derivative of D-[5-13C]Ribose, is fermentable by the Lebedew extract, producing ethyl alcohol, carbon dioxide, and phosphoric acid .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of D-[5-13C]Ribose typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using genetically modified microorganisms that can incorporate the carbon-13 isotope into the ribose structure . The reaction conditions often include controlled temperature, pH, and nutrient supply to optimize the yield of the labeled ribose.

Industrial Production Methods

Industrial production of D-[5-13C]Ribose involves large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast that can efficiently produce ribose with the carbon-13 isotope. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the labeled ribose .

化学反応の分析

Types of Reactions

D-[5-13C]Ribose undergoes various chemical reactions, including:

Oxidation: Ribose can be oxidized to ribonic acid using oxidizing agents like nitric acid.

Reduction: Reduction of ribose can yield ribitol, a sugar alcohol.

Substitution: Ribose can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Nitric acid or bromine water under acidic conditions.

Reduction: Sodium borohydride or hydrogen gas with a metal catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Ribonic acid.

Reduction: Ribitol.

Substitution: Various ribose derivatives depending on the substituent introduced.

類似化合物との比較

Similar Compounds

- D-Glucose-13C6

- D-Galactose-13C6

- D-Xylulose-13C5

- D-Glucosamine-1-13C hydrochloride

Uniqueness

D-[5-13C]Ribose is unique due to its specific labeling at the fifth carbon position, which allows for precise tracking and analysis in metabolic studies. Unlike other labeled sugars, D-[5-13C]Ribose is directly involved in the synthesis of nucleotides and ATP, making it particularly valuable for research in energy metabolism and nucleotide biosynthesis .

特性

CAS番号 |

139657-62-8 |

|---|---|

分子式 |

C5H10O5 |

分子量 |

151.122 |

IUPAC名 |

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1 |

InChIキー |

PYMYPHUHKUWMLA-HEEJBYPNSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

同義語 |

D-[5-13C]RIBOSE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

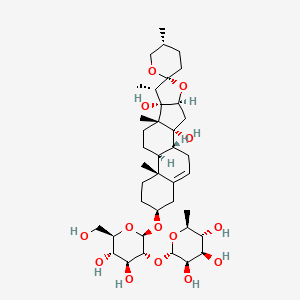

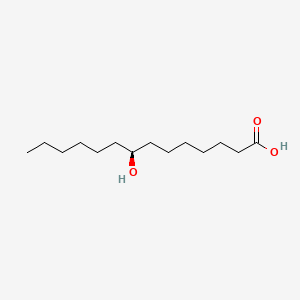

![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)